molecular formula C12H22INO B011124 (4-(2-Furyl)pentyl)trimethylammonium iodide CAS No. 102571-32-4

(4-(2-Furyl)pentyl)trimethylammonium iodide

Cat. No. B011124
M. Wt: 323.21 g/mol
InChI Key: YXIAJNFBQVDDPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Furyl)pentyl)trimethylammonium iodide, also known as Furamidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess antiparasitic, antitumor, and antiviral properties, making it a promising candidate for further investigation.

Mechanism Of Action

(4-(2-Furyl)pentyl)trimethylammonium iodide exerts its antiparasitic and antitumor effects by binding to DNA and interfering with its replication. Specifically, (4-(2-Furyl)pentyl)trimethylammonium iodide binds to the minor groove of DNA, causing structural changes that prevent the binding of proteins required for replication and transcription.

Biochemical And Physiological Effects

(4-(2-Furyl)pentyl)trimethylammonium iodide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, studies have also shown that (4-(2-Furyl)pentyl)trimethylammonium iodide can cause mitochondrial dysfunction and oxidative stress in certain cell types, highlighting the need for further investigation into its potential side effects.

Advantages And Limitations For Lab Experiments

(4-(2-Furyl)pentyl)trimethylammonium iodide has several advantages for laboratory experiments, including its low toxicity and ability to selectively target DNA. However, its relatively complex synthesis method and limited solubility in aqueous solutions can pose challenges for researchers.

Future Directions

Future research on (4-(2-Furyl)pentyl)trimethylammonium iodide could explore its potential as a treatment for other parasitic diseases, such as Chagas disease and leishmaniasis. Additionally, further investigation into its antitumor properties could lead to the development of new cancer therapies. Other potential directions for research could include the development of more efficient synthesis methods and the investigation of potential side effects in different cell types and animal models.

Synthesis Methods

(4-(2-Furyl)pentyl)trimethylammonium iodide can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with pentylmagnesium bromide, followed by the reaction of the resulting alcohol with trimethylamine and iodomethane. The final product is obtained through purification and crystallization.

Scientific Research Applications

(4-(2-Furyl)pentyl)trimethylammonium iodide has been extensively studied for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that (4-(2-Furyl)pentyl)trimethylammonium iodide inhibits the growth of the parasite by binding to its DNA and preventing replication. Further research has also explored the potential of (4-(2-Furyl)pentyl)trimethylammonium iodide as an antitumor agent, with promising results in preclinical models.

properties

CAS RN

102571-32-4

Product Name

(4-(2-Furyl)pentyl)trimethylammonium iodide

Molecular Formula

C12H22INO

Molecular Weight

323.21 g/mol

IUPAC Name

4-(furan-2-yl)pentyl-trimethylazanium;iodide

InChI

InChI=1S/C12H22NO.HI/c1-11(12-8-6-10-14-12)7-5-9-13(2,3)4;/h6,8,10-11H,5,7,9H2,1-4H3;1H/q+1;/p-1

InChI Key

YXIAJNFBQVDDPB-UHFFFAOYSA-M

SMILES

CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-]

Canonical SMILES

CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-]

synonyms

(4-(2-Furyl)pentyl)trimethylammonium iodide

Origin of Product

United States

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